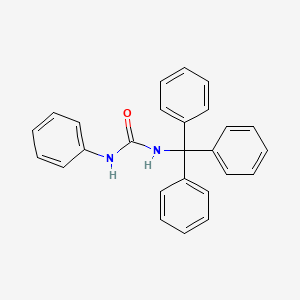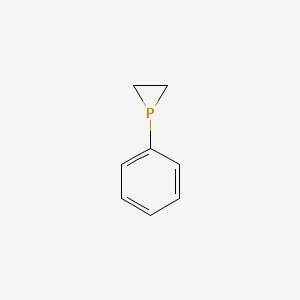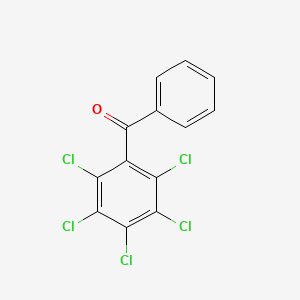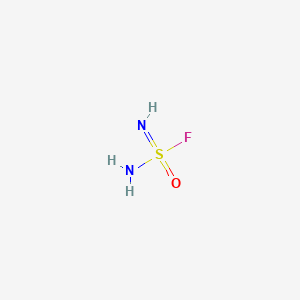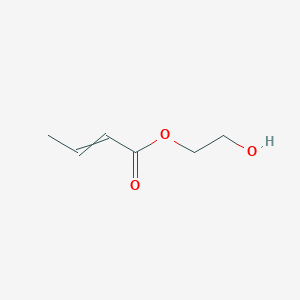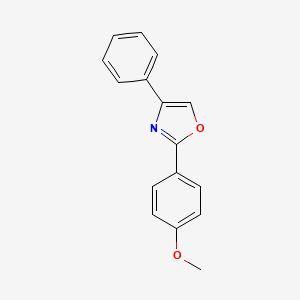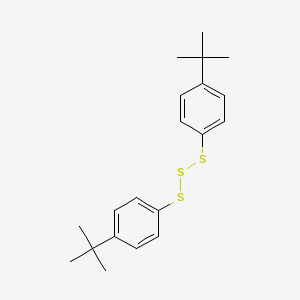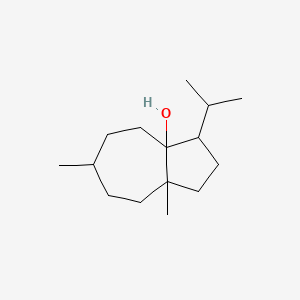
Phosphorous acid;2,4,6-trimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid;2,4,6-trimethylphenol is a compound that combines phosphorous acid (H₃PO₃) and 2,4,6-trimethylphenol (C₉H₁₂O). Phosphorous acid is known for its diprotic nature, meaning it can ionize two protons, and is used as an intermediate in the preparation of other phosphorus compounds .
Méthodes De Préparation
The preparation of phosphorous acid;2,4,6-trimethylphenol involves the reaction of phosphorous acid with 2,4,6-trimethylphenol under specific conditions. One method involves the use of solid acids to catalyze the reaction between phenol and methanol . Another method includes the reaction of peroxymonophosphoric acid with mesitylene . Industrial production methods often focus on optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
Phosphorous acid;2,4,6-trimethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 2,4,6-trimethylphenol can produce intermediates like 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone, which are important in the synthesis of vitamin E . Common reagents used in these reactions include peroxides, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphorous acid;2,4,6-trimethylphenol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential antioxidant properties and its role in the synthesis of pharmaceutical intermediates . In industry, it is used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of phosphorous acid;2,4,6-trimethylphenol involves its interaction with molecular targets and pathways. For example, the compound can undergo photooxidation in the presence of humic substances, leading to the formation of reactive intermediates that can further react with other molecules . This process is influenced by factors such as oxygen concentration and the presence of other sensitizers .
Comparaison Avec Des Composés Similaires
Phosphorous acid;2,4,6-trimethylphenol can be compared with other similar compounds like 2,5-dimethylphenol and 3,4-dimethylphenol. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and its ability to undergo a wider range of chemical reactions . Other similar compounds include mesitol and various isomers of trimethylphenol .
Propriétés
Numéro CAS |
14017-78-8 |
|---|---|
Formule moléculaire |
C27H39O6P |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
phosphorous acid;2,4,6-trimethylphenol |
InChI |
InChI=1S/3C9H12O.H3O3P/c3*1-6-4-7(2)9(10)8(3)5-6;1-4(2)3/h3*4-5,10H,1-3H3;1-3H |
Clé InChI |
SJTORCSDIZYRRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)O)C.CC1=CC(=C(C(=C1)C)O)C.CC1=CC(=C(C(=C1)C)O)C.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
